molecular formula C11H16N4O4 B1684449 Dexrazoxane CAS No. 24584-09-6

Dexrazoxane

Cat. No.: B1684449
CAS No.: 24584-09-6
M. Wt: 268.27 g/mol
InChI Key: BMKDZUISNHGIBY-ZETCQYMHSA-N
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Mechanism of Action

Target of Action

Dexrazoxane is a potent intracellular chelating agent . It primarily targets topoisomerase II , a crucial enzyme involved in DNA replication and repair . This enzyme plays a significant role in maintaining the structure of DNA during the cell cycle, and its inhibition can lead to cell death .

Mode of Action

It is a cyclic derivative of EDTA that readily penetrates cell membranes . It is thought to inhibit the formation of a toxic iron-anthracycline complex , thereby reducing iron-dependent doxorubicin-based oxidative stress .

Biochemical Pathways

This compound is believed to interfere with iron-mediated free radical generation, which is partly responsible for anthracycline-induced cardiomyopathy . It also inhibits the cardiac autophagy through inhibiting AMPK/ULK1 pathway and activating E2F1/mTORC1 pathway . Furthermore, this compound-induced upregulation of MMP1 impairs the balance of ECM via activating PI3K/Akt pathway, resulting in cardiac fibrosis .

Pharmacokinetics

The pharmacokinetics of this compound can be adequately described by a two-compartment open model with first-order elimination . This compound is hydrolyzed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions . The disposition kinetics of this compound are dose-independent .

Result of Action

The primary result of this compound’s action is the reduction in the incidence and severity of cardiomyopathy associated with doxorubicin administration . It provides effective primary cardioprotection against anthracycline-induced cardiotoxicity without reducing anthracycline activity and without enhancing secondary malignancies .

Action Environment

The environment in which this compound acts is primarily the intracellular space, where it readily penetrates cell membranes . The pH of the environment can influence this compound’s stability, as it degrades rapidly above a pH of 7.0 . The IV administration of this compound is in acidic condition with HCl adjusting the pH .

Biochemical Analysis

Biochemical Properties

Dexrazoxane is a potent intracellular chelating agent and a derivative of ethylenediaminetetraacetic acid (EDTA). It is converted intracellularly to a ring-opened chelating agent that binds to metal ions . This biochemical property allows this compound to inhibit the formation of a toxic iron-anthracycline complex , providing cardioprotection against anthracycline toxicity .

Cellular Effects

This compound exerts its effects on various types of cells, primarily cardiomyocytes. It reduces the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer . Laboratory studies suggest that this compound interferes with iron-mediated free radical generation, which is thought to be partially responsible for anthracycline-induced cardiomyopathy .

Molecular Mechanism

This compound’s molecular mechanism of action involves its conversion to a ring-opened chelating agent that binds to free iron . This binding interferes with iron-mediated free radical generation, which is thought to be partially responsible for anthracycline-induced cardiomyopathy . By inhibiting the formation of a toxic iron-anthracycline complex, this compound provides cardioprotection .

Temporal Effects in Laboratory Settings

The cardioprotective effects of this compound have been observed over time in laboratory settings. For instance, this compound has been shown to reduce short-term cardiotoxicity without compromising cancer survival . The long-term benefits regarding the prevention of late-onset cardiac toxicity remain unclear .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated its ability to reduce the toxicity of several substances, including doxorubicin, mitoxantrone, daunorubicin, bleomycin, and others . The cardioprotective activity of this compound has been demonstrated in animal models of anthracycline-induced cardiac toxicity .

Metabolic Pathways

This compound is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites capable of binding to metal ions . This metabolic pathway allows this compound to exert its cardioprotective effects by chelating free iron and interfering with iron-mediated free radical generation .

Transport and Distribution

This compound is a cyclic derivative of EDTA that readily penetrates cell membranes . Following a rapid distributive phase, this compound reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of this compound suggests its distribution primarily in the total body water .

Properties

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
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InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1
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InChI Key

BMKDZUISNHGIBY-ZETCQYMHSA-N
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Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
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Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
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Molecular Formula

C11H16N4O4
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DSSTOX Substance ID

DTXSID3040647
Record name Dexrazone
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Molecular Weight

268.27 g/mol
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Physical Description

Solid
Record name Dexrazoxane
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Solubility

Sparingly soluble, Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents., Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9), In water, 10-12 mg/mL at 25 °C, 1.04e+01 g/L, H2O 10 - 12 (mg/mL), 0.1 N HCI 35 - 43 (mg/mL), 0.1 N NaOH 25 - 34 (mg/mL), 10% EtOH 6.7 - 10 (mg/mL), MeOH 1 (mg/mL), H2O/DMA(1:1) 7.1 - 10 (mg/mL), 0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL), 0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)
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Vapor Pressure

2.0X10-15 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The mechanism by which dexrazoxane exerts its cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes. Results of laboratory studies suggest that dexrazoxane (a prodrug) is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron and interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. It should be noted that dexrazoxane may also be protective through its inhibitory effect on topoisomerase II., The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy.
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Color/Form

Crystals from aqueous methanol/ether, Whitish crystalline powder

CAS No.

24584-09-6
Record name Dexrazoxane
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Record name (S)-(+)-1,2-Bis(3,5-dioxopiperazineinyl)propane
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Melting Point

191-197 °C, 193 °C, 191 - 197 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dexrazoxane interact with its primary target, topoisomerase II?

A: this compound acts as a catalytic inhibitor of topoisomerase II, specifically the α isoform (TOP2A). Unlike anthracyclines, which are topoisomerase II poisons, this compound does not induce lethal DNA double-strand breaks. [] Instead, it binds to the ATPase region of TOP2A, preventing its catalytic activity. []

Q2: Does this compound affect the antitumor efficacy of anthracyclines?

A: While this compound can deplete TOP2A levels, which is the target of anthracyclines, research suggests that it does not negatively impact the antitumor efficacy of doxorubicin. [] This could be attributed to the TOP2A-independent apoptotic effects of both doxorubicin and this compound, which compensate for the reduced TOP2A-mediated cell killing. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H16N4O4, and its molecular weight is 292.29 g/mol. [Not explicitly mentioned in the provided abstracts, but information can be derived from the chemical name.]

Q4: Can this compound infusion solutions be prepared in advance?

A: Research indicates that this compound infusion solutions prepared in either 5% dextrose or 0.9% sodium chloride, following the manufacturer's guidelines, remain stable for at least 24 hours at a concentration of 1 mg/mL and 8 hours at 3 mg/mL when stored at room temperature. [] This allows for advance preparation of intravenous admixtures, potentially improving pharmacy workflow.

Q5: Does this compound exhibit any catalytic activity apart from topoisomerase II inhibition?

A: While primarily known for its TOP2A inhibition, this compound's metabolite, ADR-925, exhibits catalytic activity by scavenging various free radicals, including hydroxyl, superoxide, lipid, DPPH, and ABTS+ radicals. [] This scavenging effect does not necessitate enzymatic hydrolysis, suggesting that this compound may possess broader antioxidant properties beyond iron chelation. []

A5: [No information was provided on the computational chemistry and modeling of this compound.]

A5: [While information on the stability of this compound infusion solutions was provided, the abstracts lack details on specific formulation strategies to improve stability, solubility, or bioavailability.]

A5: [The provided abstracts do not discuss SHE regulations regarding this compound.]

Q6: How is this compound metabolized in the body?

A: this compound undergoes rapid metabolism in the liver and kidneys primarily by the enzymes dihydropyrimidine amidohydrolase and dihydroorotase, ultimately forming its active iron-chelating metabolite, ADR-925. [, ]

Q7: What is the time course of this compound and ADR-925 concentrations in plasma and tissues?

A: Following a single dose of this compound (60 mg/kg, intraperitoneal) in rabbits, this compound and ADR-925 were detectable in plasma, myocardium, soleus muscle, liver, and urine samples. [] The specific time course of concentrations and calculated pharmacokinetic parameters were reported, providing valuable insights into the drug's distribution and elimination. []

Q8: Is there evidence that this compound can protect against anthracycline-induced cardiotoxicity in animal models?

A: Yes, several animal studies have demonstrated the cardioprotective effects of this compound. For instance, in mice, pretreatment with this compound effectively reduced daunorubicin-induced tissue lesions after subcutaneous administration, simulating anthracycline extravasation. [] Additionally, this compound treatment improved heart function and reduced reactive oxygen species formation in a mouse model of cardiomyopathy with caveolin-1 deficiency, which shares similarities with anthracycline-induced cardiotoxicity. []

Q9: What is the clinical evidence supporting the use of this compound in preventing anthracycline-induced cardiotoxicity in children?

A: Multiple clinical trials have investigated the use of this compound in pediatric patients receiving anthracyclines. For example, in a study involving children with acute myeloid leukemia, this compound use was associated with a lower risk of left ventricular systolic dysfunction compared to no this compound. [] Importantly, this compound did not negatively affect event-free survival or overall survival. [] Additionally, a long-term follow-up study in young adult survivors of childhood cancer showed that this compound was associated with better left ventricular function nearly 20 years after anthracycline exposure. []

A9: [The provided abstracts do not offer specific details about resistance mechanisms or cross-resistance patterns related to this compound.]

Q10: What are the potential long-term effects of this compound in children?

A: One concern surrounding this compound use, particularly in children, is the potential risk of secondary malignant neoplasms (SMNs). While some studies reported a statistically borderline increase in SMNs, particularly when this compound was used with concurrent cancer therapies like etoposide or cranial radiation, [] others found no association between this compound use and SMN development. [, ] The long-term effects of this compound continue to be an area of active research.

Q11: Does this compound affect bone marrow function in patients receiving doxorubicin-based adjuvant therapy?

A: A retrospective cohort study revealed that adding this compound to doxorubicin in adjuvant therapy patients led to a higher incidence of bone marrow suppression, manifesting as leukopenia, neutropenia, anemia, and thrombocytopenia. [] This heightened myelosuppression was also associated with an increased occurrence of febrile neutropenia and a need for dose reductions. []

A11: [The provided abstracts do not offer details about specific biomarkers or diagnostic tools associated with this compound treatment.]

Q12: What analytical techniques are commonly used to measure this compound and its metabolites?

A: Researchers have employed various techniques to study this compound and its metabolites. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is a common method used to quantify this compound concentrations in various matrices, including plasma and infusion solutions. [, , ] Additionally, a postcolumn derivatization reversed-phase HPLC method has been developed to detect and separate this compound's one-ring open intermediates in blood plasma. []

A12: [The provided research articles do not provide information regarding the environmental impact or degradation of this compound.]

A12: [Information on the dissolution rate and solubility of this compound in different media is not discussed in the provided abstracts.]

A12: [While some abstracts mention validated analytical methods, they do not delve into specific validation parameters like accuracy, precision, and specificity.]

A12: [The provided research papers do not provide specific information regarding the quality control and assurance measures for this compound.]

A12: [No data on the immunogenicity or potential for immunological responses associated with this compound was found in the provided abstracts.]

A12: [The abstracts do not mention any specific drug-transporter interactions related to this compound.]

A12: [Information on this compound's potential to induce or inhibit drug-metabolizing enzymes was not found in the provided abstracts.]

A12: [The provided research papers do not contain information on the biocompatibility or biodegradability of this compound.]

A12: [The provided research does not offer a comparative analysis of alternatives or substitutes for this compound.]

A12: [The research abstracts do not provide information on the recycling or waste management of this compound.]

A12: [The provided abstracts do not discuss specific research infrastructure or resources related to this compound.]

A: this compound, initially investigated for its potential as an antineoplastic agent, garnered attention for its cardioprotective properties against anthracycline-induced damage in the 1970s. [] Extensive preclinical research, particularly by Herman et al., paved the way for clinical trials evaluating this compound's efficacy in mitigating anthracycline-induced cardiotoxicity. [, ]

A: The research on this compound exemplifies cross-disciplinary collaboration, involving contributions from pharmacology, oncology, cardiology, and pharmaceutical sciences. The development of analytical techniques for measuring this compound and its metabolites exemplifies the synergy between chemistry and pharmaceutical sciences. [, , ] Furthermore, the ongoing investigations into this compound's potential for improving radiotherapy efficacy in brain tumors highlight the intersection of oncology and radiation therapy research. []

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